molecular formula C11H13N5O2 B4317878 N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4317878
M. Wt: 247.25 g/mol
InChI Key: SERDTYOMSIOURU-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a chemical compound that belongs to the class of tetrazole derivatives It is characterized by the presence of a methoxyphenyl group attached to a tetrazole ring via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides.

    Formation of the Propanamide Linkage: The final step involves the coupling of the tetrazole derivative with a propanamide precursor under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE has found applications in several scientific domains:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
  • 4-chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(4-METHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to its specific structural features, such as the propanamide linkage and the presence of a methoxyphenyl group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-18-10-4-2-9(3-5-10)13-11(17)6-7-16-8-12-14-15-16/h2-5,8H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERDTYOMSIOURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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